

A Technical Guide to the Physicochemical Properties of Tiafenacil

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Compound of Interest

Compound Name: Tiafenacil

Cat. No.: B1428544

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of the active ingredient **tiafenacil**. The information is compiled from regulatory assessments and scientific literature to support research and development activities. All quantitative data is presented in structured tables, and where applicable, detailed experimental methodologies based on international standards are described.

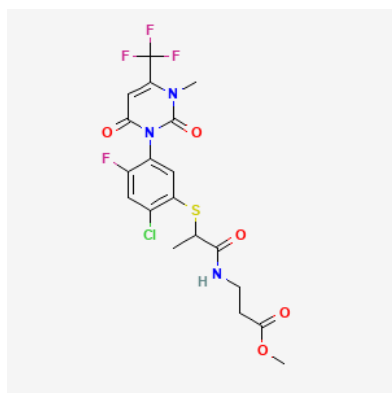
Introduction to Tiafenacil

Tiafenacil is a non-selective, pre-plant and pre-emergence herbicide belonging to the pyrimidinedione chemical class. It is effective against a broad spectrum of broadleaf and grass weeds, including biotypes resistant to other herbicides. Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrin IX, which, in the presence of light, causes rapid lipid peroxidation and cell membrane disruption, ultimately leading to plant death.

Chemical Identity

Identifier	Value	Source
Common Name	Tiafenacil	Australian Pesticides and Veterinary Medicines Authority[1]
IUPAC Name	Methyl 3-[(2RS)-2-({2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]-phenyl}sulfanyl)propanamido]propanoate	Australian Pesticides and Veterinary Medicines Authority[1]
CAS Registry Number	1220411-29-9	Australian Pesticides and Veterinary Medicines Authority[1]
Molecular Formula	C ₁₉ H ₁₈ ClF ₄ N ₃ O ₅ S	Australian Pesticides and Veterinary Medicines Authority[1]
Molecular Weight	511.9 g/mol	Australian Pesticides and Veterinary Medicines Authority[1]

Chemical Structure



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Physicochemical Properties

The physicochemical properties of **tiafenacil** are crucial for understanding its environmental fate, behavior, and formulation requirements.

Table 3.1: Core Physicochemical Properties of Tiafenacil

Property	Value	Conditions	Source
Physical Form	Solid powder	Ambient Temperature	Australian Pesticides and Veterinary Medicines Authority
Color	Neutral / White to Off-White	-	Australian Pesticides and Veterinary Medicines Authority, ChemicalBook
Odor	Odorless	-	Australian Pesticides and Veterinary Medicines Authority
Melting Point	120 to 125°C	-	Australian Pesticides and Veterinary Medicines Authority, ChemicalBook, MedchemExpress.com
Boiling Point	Decomposes at 342°C	-	Australian Pesticides and Veterinary Medicines Authority
Relative Density	1.513 g/mL	20°C	Australian Pesticides and Veterinary Medicines Authority
Vapor Pressure	$\leq 1.12 \times 10^{-10}$ torr ($\leq 1.49 \times 10^{-8}$ Pa)	20°C	Minnesota Department of Agriculture, Health Canada
pKa	13.75 \pm 0.46 (Predicted)	25°C	ChemicalBook
Log K _{ow} (Octanol-Water Partition Coefficient)	≤ 2	-	Health Canada

Table 3.2: Solubility of Tiafenacil

Solvent	Solubility	Temperature	pH	Source
Water	110 mg/L	20°C	7	Australian Pesticides and Veterinary Medicines Authority, Minnesota Department of Agriculture
Acetone	> 137 g/L	-	-	Australian Pesticides and Veterinary Medicines Authority
Dichloromethane	> 137 g/L	-	-	Australian Pesticides and Veterinary Medicines Authority
Ethyl acetate	> 137 g/L	-	-	Australian Pesticides and Veterinary Medicines Authority
Dimethylformamide	> 137 g/L	-	-	Australian Pesticides and Veterinary Medicines Authority
Chloroform	Slightly soluble	-	-	ChemicalBook
Methanol	Slightly soluble	-	-	ChemicalBook
DMSO	100 mg/mL	-	-	MedchemExpress.com

Table 3.3: Stability of Tiafenacil

Stability Type	Half-life / Observation	Conditions	Source
Storage Stability	Stable for at least 2 years	Normal ambient conditions	Australian Pesticides and Veterinary Medicines Authority
Hydrolysis	Stable	pH 4, 50°C	Minnesota Department of Agriculture
20.5 days	pH 7, 35°C	Australian Pesticides and Veterinary Medicines Authority	
1.2 days	pH 9, 25°C	Australian Pesticides and Veterinary Medicines Authority	
Soil Photolysis	1,307 days	-	Minnesota Department of Agriculture
Aquatic Photolysis	18.9 days	-	Minnesota Department of Agriculture
Aerobic Soil Metabolism	0.03 to 0.10 days	20°C	Minnesota Department of Agriculture
Anaerobic Soil Metabolism	3.2 to 8.2 days	20°C	Minnesota Department of Agriculture

Experimental Protocols

The determination of physicochemical properties for regulatory submission typically follows standardized guidelines, such as those published by the Organisation for Economic Co-

operation and Development (OECD). Below are outlines of the principles for key experimental protocols.

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the Column Elution Method and the Flask Method.

- **Principle:** A saturated solution of the test substance in water is prepared at a constant temperature. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.
- **Flask Method:** Suitable for substances with solubilities above 10^{-2} g/L. A surplus of the substance is agitated in water at a specific temperature for a period sufficient to reach equilibrium (e.g., 24 hours). The mixture is then centrifuged or filtered, and the concentration in the clear aqueous phase is measured.
- **Column Elution Method:** Recommended for substances with low solubility ($< 10^{-2}$ g/L). A column is packed with an inert support material coated with an excess of the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time until a plateau is reached, representing the saturation concentration.

Melting Point/Melting Range (OECD Guideline 102)

This guideline provides several methods for determining the melting point of a substance.

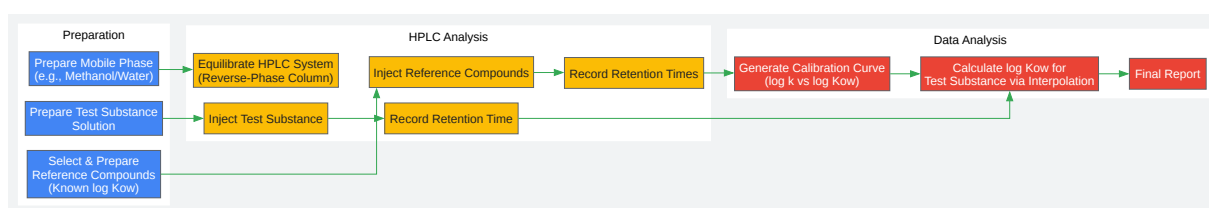
- **Principle:** The temperature at which the phase transition from solid to liquid occurs at atmospheric pressure is determined. The purity of a substance significantly affects its melting point, often resulting in a melting range.
- **Capillary Method:** A small amount of the powdered substance is packed into a capillary tube and heated in a controlled liquid bath or metal block. The temperatures at which melting begins and is complete are recorded.
- **Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA):** These thermo-analytical techniques measure the difference in heat flow (DSC) or temperature (DTA)

between the sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition on the resulting thermogram.

Octanol-Water Partition Coefficient (OECD Guideline 117)

The High-Performance Liquid Chromatography (HPLC) method is a common and efficient way to estimate the octanol-water partition coefficient (K_{ow}).

- **Principle:** The method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its K_{ow} . The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., methanol-water). Lipophilic substances are retained longer on the column.
- **Methodology:** A series of reference compounds with known $\log K_{ow}$ values are injected to create a calibration curve of \log (retention time) versus $\log K_{ow}$. The test substance is then injected under the same isocratic conditions. Its retention time is measured, and its $\log K_{ow}$ is determined by interpolation from the calibration curve.



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Workflow for Log K_{ow} Determination via HPLC (OECD 117).

Hydrolysis as a Function of pH (OECD Guideline 111)

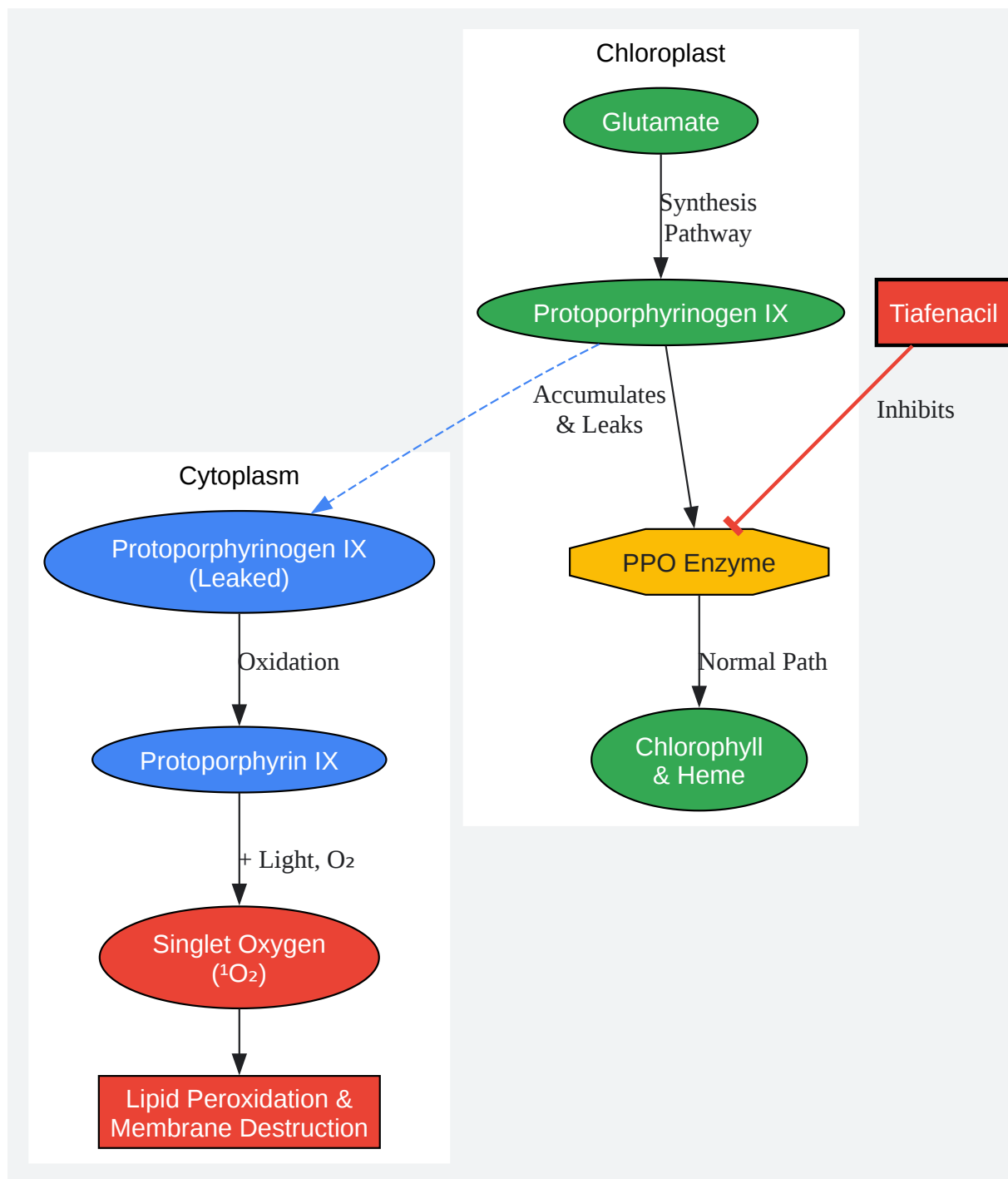
This test determines the rate of abiotic degradation of a substance by hydrolysis in aqueous solutions at different pH levels.

- **Principle:** The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9. The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, followed by lower temperatures for unstable substances).
- **Methodology:** Samples are taken at various time intervals and analyzed for the concentration of the parent substance. The rate of hydrolysis is determined by plotting the concentration versus time. The half-life (DT_{50}) is then calculated for each pH value. A preliminary test at 50°C is often performed to quickly identify if the substance is hydrolytically stable. If significant degradation occurs, further testing is conducted at lower, more environmentally relevant temperatures.

Mechanism of Action: PPO Inhibition

Tiafenacil's herbicidal activity stems from its role as a protoporphyrinogen oxidase (PPO) inhibitor. PPO is the last common enzyme in the synthesis of both chlorophylls and hemes.

- **Inhibition:** **Tiafenacil** binds to and inhibits the PPO enzyme located in the chloroplast envelope.
- **Accumulation:** This blockage causes its substrate, protoporphyrinogen IX (Proto IX), to accumulate and leak from the chloroplast into the cytoplasm.
- **Oxidation:** In the cytoplasm, non-enzymatic oxidation converts protoporphyrinogen IX to protoporphyrin IX.
- **Photosensitization:** Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen (1O_2).
- **Cell Damage:** Singlet oxygen initiates a cascade of lipid peroxidation, destroying cell membranes and leading to rapid leakage of cellular contents, desiccation, and plant death.



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Mechanism of action of **Tiafenacil** as a PPO inhibitor.

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References

- 1. [catalog.labcorp.com](https://www.catalog.labcorp.com) [catalog.labcorp.com]
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